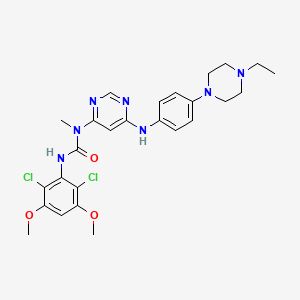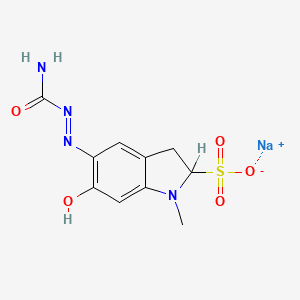
Carbazochrome sodium sulfonate
Descripción general
Descripción
Carbazochrome sodium sulfonate (CSS) is a hemostatic agent that promotes clotting, preventing blood loss from open wounds . It is an oxidation product of adrenaline which enhances the microcirculatory tone . It has been used in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with Troxerutin .
Synthesis Analysis
Carbazochrome sodium sulfonate (CSS) and carbazochrome are derivatives of adrenochrome. Semicarbazide hydrochloride (SEM) is used as a reagent in their synthesis . The preparation method of CSS degradation impurities includes taking a CSS raw material medicine, adding a solvent for dissolving, and then carrying out stirring reaction at the temperature of 80-120 ℃ to obtain a crude product containing CSS target degradation impurities .
Molecular Structure Analysis
The molecular formula of Carbazochrome sodium sulfonate is C10H11N4NaO5S . Its average mass is 322.273 Da and its monoisotopic mass is 322.034790 Da .
Chemical Reactions Analysis
Carbazochrome sodium sulfonate (CSS) is a derivative of adrenochrome. Since a semicarbazone group is present in both the structures of CSS and carbazochrome, semicarbazide hydrochloride (SEM) is used, as a reagent, in their synthesis .
Physical And Chemical Properties Analysis
The molecular formula of Carbazochrome sodium sulfonate is C10H11N4NaO5S . Its average mass is 322.273 Da and its monoisotopic mass is 322.034790 Da .
Aplicaciones Científicas De Investigación
Treatment of Hereditary Hemorrhagic Teleangiectasia (HHT)
- Scientific Field: Medical Pharmacology
- Summary of Application: HHT, also known as Rendu-Osler-Weber Syndrome, is a genetic vascular disorder where epistaxis (nosebleeds) is the most frequent manifestation . CSS is used to treat these nosebleeds .
- Methods of Application: CSS was administered orally to 10 HHT patients (3 male, 7 female; median age of 42.8) at a dosage of 50 mg twice per day for 2 months .
- Results: All subjects showed a reduction in the Epistaxis Severity Score (ESS). The pre-treatment mean score was 6.4 ± 2.1, which reduced to 4.9 ± 1.8 after 1 month and 3.4 ± 1.3 after 2 months. This difference was statistically significant (P < .05) compared to the baseline score of 9.0 ± 1.6. The mean hemoglobin level also increased from 9.0 gr/dL ± 1.6 at baseline to 9.9 gr/dL ± 1.3 after 1 month and 10.9 gr/dL ± 1.15 after 2 months .
Reducing Blood Loss and Inflammatory Response in Total Hip Arthroplasty (THA)
- Scientific Field: Orthopedic Surgery
- Summary of Application: CSS is used to reduce blood loss and inflammatory response in patients undergoing THA via a direct anterior approach (DAA) .
- Methods of Application: The study enrolled 100 patients who underwent primary, unilateral THA through a DAA. Patients were randomly divided into two groups: Group A used a combination of CSS and tranexamic acid (TXA), while Group B used TXA only .
Treatment of Hemorrhages
- Scientific Field: Medical Pharmacology
- Summary of Application: CSS is used to treat various types of hemorrhages, including those in the urinary system, upper digestive tract, respiratory tract, and obstetrical and gynecological diseases . It is also used for wound and operative hemorrhages .
- Methods of Application: CSS can be administered orally, through muscle or intravenous injection, intravenous drip, or endoscope spray medicine .
- Results: CSS has shown positive effects in treating hemorrhages such as carboxyl joint amine, etamsylate, vitamin K or 6-aminocaprolc acids when other treatments were ineffective .
Treatment of Refractory Chronic Prostatitis
- Scientific Field: Urology
- Summary of Application: CSS is used in the treatment of refractory chronic prostatitis .
Treatment of Hemorrhages in Various Systems
- Scientific Field: Medical Pharmacology
- Summary of Application: CSS is used to treat hemorrhages in various systems, including the urinary system, upper digestive tract, respiratory tract, and obstetrical and gynecological diseases . It is also used for wound and operative hemorrhages .
- Methods of Application: CSS can be administered orally, through muscle or intravenous injection, intravenous drip, or endoscope spray medicine .
- Results: CSS has shown positive effects in treating hemorrhages such as carboxyl joint amine, etamsylate, vitamin K or 6-aminocaprolc acids when other treatments were ineffective .
Treatment of Non-Surgical Acute Uncomplicated Hemorrhoids
Safety And Hazards
Carbazochrome sodium sulfonate is a moderate to severe irritant to the skin and eyes. If inhaled, it is advised to move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Carbazochrome sodium sulfonate (CSS) is conventionally administered to prevent post-endoscopic submucosal dissection (ESD) bleeding in many institutions, but research on its preventive efficacy is lacking . Therefore, future research could focus on investigating the risk of post-ESD bleeding and the preventive efficacy of CSS administration .
Propiedades
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazochrome sodium sulfonate | |
CAS RN |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





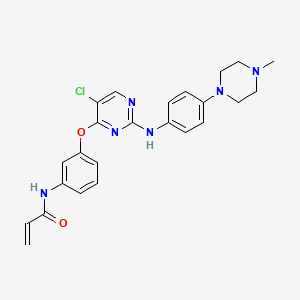
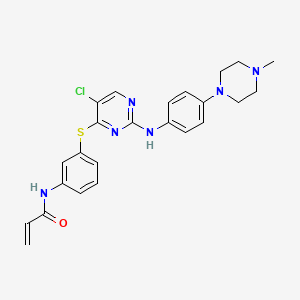





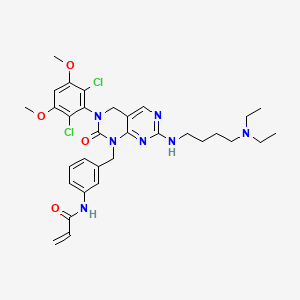
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
